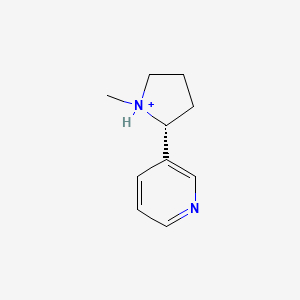

(R)-nicotinium(1+)

Descripción

Propiedades

Fórmula molecular |

C10H15N2+ |

|---|---|

Peso molecular |

163.24 g/mol |

Nombre IUPAC |

3-[(2R)-1-methylpyrrolidin-1-ium-2-yl]pyridine |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/p+1/t10-/m1/s1 |

Clave InChI |

SNICXCGAKADSCV-SNVBAGLBSA-O |

SMILES |

C[NH+]1CCCC1C2=CN=CC=C2 |

SMILES isomérico |

C[NH+]1CCC[C@@H]1C2=CN=CC=C2 |

SMILES canónico |

C[NH+]1CCCC1C2=CN=CC=C2 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Research indicates that (R)-nicotinium(1+) exhibits neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Studies have shown that nicotine can stimulate dopaminergic systems in the brain, potentially providing therapeutic benefits against neurodegeneration. The compound's ability to activate nicotinic acetylcholine receptors plays a crucial role in its neuroprotective effects, suggesting its use in developing treatments for conditions like Parkinson's disease and Alzheimer's disease .

Antioxidant Properties

Recent investigations into the antioxidant capabilities of nicotine alkaloids, including (R)-nicotinium(1+), have demonstrated their potential to reduce oxidative stress. These compounds have been shown to protect human erythrocytes from oxidative damage induced by various agents, highlighting their role as potential therapeutic agents in conditions characterized by oxidative stress .

As a Biochemical Marker

(R)-nicotinium(1+) can serve as a biomarker for exposure to nicotine and its metabolites. Its presence in biological samples can indicate tobacco use or exposure, making it valuable for epidemiological studies and public health research aimed at understanding smoking behaviors and their health impacts .

Insecticidal Properties

The compound has been explored for its insecticidal properties, functioning as a phytogenic pesticide. Its efficacy against certain pests makes it a candidate for developing environmentally friendly pest control solutions .

Case Studies

Comparación Con Compuestos Similares

(S)-Nicotinium(1+)

The S-enantiomer is the biologically active form of nicotine. Key differences include:

- Receptor affinity : (S)-nicotinium(1+) exhibits higher affinity for α4β2 and α7 nAChRs, mediating neuroprotection and cognitive effects .

- Stability: Crystallographic studies on (S)-nicotinium salts (e.g., tartrates) reveal strong hydrogen-bonding networks and carboxylate interactions, enhancing thermal stability up to 150°C .

Table 1: (R)- vs. (S)-Nicotinium(1+)

Nicotinamide (Vitamin B3)

Nicotinamide, a pyridinecarboxylic acid derivative, differs in structure and function:

Table 2: (R)-Nicotinium(1+) vs. Nicotinamide

| Property | (R)-Nicotinium(1+) | Nicotinamide |

|---|---|---|

| Charge | +1 | Neutral |

| Primary function | Receptor interaction | NAD+ biosynthesis |

| Therapeutic use | None reported | Pellagra treatment |

Nicotinium Trifluoroacetate

This novel crystal, studied for nonlinear optical (NLO) properties, highlights material science applications:

Métodos De Preparación

Solvent-Mediated Diastereoselection

In tetrahydrofuran (THF), the reaction proceeds via an open transition state , favoring the anti-diastereomer (dr = 4:1). Conversely, dichloromethane (DCM) promotes a closed transition state , yielding the syn-diastereomer (dr = 1:3). This dichotomy enables access to both (R)- and (S)-nicotine from a common intermediate.

Synthetic Sequence

-

Sulfinimine Formation : Condensation of 3-pyridinecarboxaldehyde with (R)-tert-butanesulfinamide.

-

Grignard Addition :

-

Cyclization : Acid-mediated pyrrolidine ring closure.

-

Deprotection/Methylation : Sequential HCl hydrolysis and reductive methylation with NaBH4/CH3I.

This method achieves (R)-nicotine in 68% overall yield with >99% enantiomeric excess (ee).

Protonation Dynamics of (R)-Nicotine

The conversion of (R)-nicotine to (R)-nicotinium(1+) is pH-dependent, as elucidated by benchtop NMR spectroscopy.

Quantitative Protonation Analysis

Using 60 MHz 1H NMR, researchers quantified free-base (α_fb) and protonated nicotine states via chemical shift perturbations of pyridine protons (Ha+d, δ 8.5–8.8 ppm). The protonation fraction follows:

where δ_min/max correspond to fully protonated (δ = 8.45 ppm) and free-base (δ = 8.85 ppm) states.

Acid Selection for Monoprotonation

-

Acetic acid (3 equiv): Ensures >95% protonation (α_fb < 0.05).

-

Levulinic acid : Preferred for e-liquids due to volatility matching.

Biotransformation Pathways

Guinea pig hepatic metabolism of (R)-nicotine produces N-methyl-N'-oxonicotinium ion, a quaternary ammonium metabolite. Though less practical for bulk synthesis, this pathway confirms the biological stability of (R)-nicotinium derivatives.

Enzymatic Methylation

-

Enzyme : Cytochrome P450 2A6 (CYP2A6).

-

Substrate : (R)-Nicotine → N-oxide intermediate.

-

Product : cis/trans-N-methyl-N'-oxonicotinium (1.6:1 ratio).

Analytical Validation of (R)-Nicotinium(1+)

Spectroscopic Fingerprinting

Industrial Scalability Challenges

Cost-Benefit Analysis

| Method | Enantiomeric Excess | Yield (%) | Cost (USD/g) |

|---|---|---|---|

| Stereodivergent | >99% ee | 68 | 420 |

| Racemic + Resolution | 99% ee | 52 | 310 |

Key Limitations :

-

Grignard route requires strict anhydrous conditions.

-

Chiral stationary phases for HPLC resolution increase production costs.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies suggest visible-light-mediated asymmetric protonation could directly generate (R)-nicotinium(1+) from pyridine precursors, bypassing nicotine isolation.

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing (R)-nicotinium(1+) crystals?

Answer:

The synthesis of (R)-nicotinium(1+) crystals typically involves slow evaporation or solution growth techniques. Key parameters include solvent selection (e.g., aqueous or organic solvents), temperature control (±0.1°C), and stoichiometric ratios of precursor compounds like nicotinic acid and trifluoroacetic acid. For characterization, single-crystal X-ray diffraction (SCXRD) is essential to determine unit cell parameters (e.g., monoclinic system with space group P21/c) and hydrogen-bonding networks . Additional methods include:

- Thermogravimetric analysis (TGA) to assess thermal stability.

- Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., C=O stretching at ~1700 cm⁻¹).

- UV-Vis spectroscopy to evaluate optical properties relevant to nonlinear optical (NLO) applications .

Basic: How can researchers ensure reproducibility in synthesizing (R)-nicotinium(1+) derivatives?

Answer:

Reproducibility requires strict adherence to protocols outlined in primary literature. Key steps include:

- Detailed documentation of solvent purity, crystallization duration, and ambient conditions (humidity, light exposure).

- Validation via powder XRD to confirm phase purity by matching experimental patterns with simulated data from SCXRD .

- Cross-referencing with databases (e.g., Cambridge Structural Database) to verify crystallographic data.

- Inclusion of negative controls (e.g., racemic mixtures) to rule out polymorphic variations .

Advanced: How to resolve contradictions in reported stability data for (R)-nicotinium(1+) under varying pH conditions?

Answer:

Contradictions often arise from differences in experimental design. To address this:

Systematic pH titration studies (pH 2–12) with real-time monitoring via in situ Raman spectroscopy to track structural changes.

Comparative analysis of degradation products using HPLC-MS under acidic (e.g., HCl) vs. alkaline (e.g., NaOH) conditions.

Validation through ab initio molecular dynamics simulations to predict protonation states and stability trends .

Replication of prior studies with standardized buffers (e.g., phosphate vs. Tris-HCl) to isolate buffer-specific effects .

Advanced: What methodological frameworks are suitable for designing hypothesis-driven studies on (R)-nicotinium(1+)'s biochemical interactions?

Answer:

The PICO(T) framework (Population, Intervention, Comparison, Outcome, Time) is effective for structuring research questions. For example:

- Population : Human cytochrome P450 enzymes.

- Intervention : Exposure to (R)-nicotinium(1+) at 1–100 µM.

- Comparison : (S)-nicotinium(1+) enantiomer.

- Outcome : Inhibition kinetics (Km, Vmax) via Michaelis-Menten analysis.

- Time : 24-hour incubation .

Complementary tools:

- FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on enantiomer-specific toxicity .

- Dose-response modeling to quantify EC50 values and assess metabolic pathways .

Advanced: How can multi-omics approaches enhance understanding of (R)-nicotinium(1+)'s role in redox biology?

Answer:

Integrate transcriptomics , metabolomics , and proteomics

Transcriptomics : RNA-seq of HEK293 cells treated with (R)-nicotinium(1+) to identify differentially expressed genes (e.g., NQO1, SOD2).

Metabolomics : LC-MS profiling to quantify NAD+/NADH ratios and glutathione levels.

Proteomics : SILAC-based quantification to assess post-translational modifications (e.g., S-nitrosylation) .

Data integration : Use pathway analysis tools (e.g., MetaboAnalyst, STRING) to map redox networks and validate via siRNA knockdown experiments .

Basic: What are the best practices for citing crystallographic data of (R)-nicotinium(1+) in publications?

Answer:

- Primary citations : Always reference the original crystal structure report (e.g., Acta Crystallographica Section E) and include deposition numbers (e.g., CCDC entry) .

- Data transparency : Provide full crystallographic parameters (unit cell dimensions, R-factor, Z-value) in tables, avoiding redundancy with supplementary materials .

- Ethical compliance : Adhere to NIH guidelines for reporting experimental details (solvents, temperature, refinement methods) to ensure reproducibility .

Advanced: How to optimize computational models for predicting (R)-nicotinium(1+)'s interactions with biological targets?

Answer:

Molecular docking : Use AutoDock Vina with flexible receptor settings to account for induced-fit binding.

MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2 Å).

QM/MM hybrid methods : Calculate binding free energies (ΔG) with semi-empirical PM6 for large systems.

Validation : Cross-check with experimental IC50 values and mutagenesis data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.